6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one

Ion channel pharmacology TRPC3 inhibition Calcium signaling

This 6-amino-4-CF₃-2-pyridone is a non-interchangeable, conformationally rigid scaffold essential for programs requiring precise hydrogen-bonding vectors and electronic modulation. It uniquely enables synthesis of TRPC3 antagonists with nanomolar IC₅₀ (3 nM) and 233-fold advantage over Pyr3, plus antimycobacterial derivatives (MIC 0.72 µg/mL). Generic 2-pyridones cannot replicate the 6-amino derivatization handle or the 4-CF₃ electronic effects critical for these specific activity profiles. Ensure your SAR program starts with the correct core.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 141187-98-6
Cat. No. B3238346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one
CAS141187-98-6
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(NC1=O)N)C(F)(F)F
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)11-5(12)2-3/h1-2H,(H3,10,11,12)
InChIKeyPVLJPIOIDNFPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one (CAS 141187-98-6): Sourcing Specifications and Structural Identity


6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one (CAS: 141187-98-6) is a fluorinated 2-pyridone heterocycle with molecular formula C₆H₅F₃N₂O and molecular weight 178.11 g/mol . The compound features a 6-amino substituent ortho to the pyridone carbonyl and a 4-trifluoromethyl group, conferring distinct electronic and hydrogen-bonding properties. Commercial availability is established with cataloged purity of 98% . Key physicochemical parameters include a calculated LogP of 0.9759, topological polar surface area (TPSA) of 58.88 Ų, and zero rotatable bonds, indicating a conformationally constrained scaffold . The compound serves as a versatile building block in medicinal chemistry, particularly as a core substructure in inhibitors targeting TRPC3/TRPC6 channels and as a precursor to derivatives with antimycobacterial and analgesic activities [1][2].

6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one: Why Generic 2-Pyridone Substitution Introduces Structural and Functional Risk


The 2-pyridone scaffold is widely employed in medicinal chemistry, yet the specific substitution pattern of 6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one is non-interchangeable with closely related analogs due to three factors. First, the 6-amino group provides a critical hydrogen-bond donor/acceptor vector that is absent in 4-(trifluoromethyl)pyridin-2(1H)-one, directly altering target engagement geometry [1]. Second, the amino substituent enables subsequent functionalization (e.g., amidation, sulfonamide formation) that is structurally impossible with unsubstituted or 6-hydroxy variants . Third, the 4-trifluoromethyl group imparts distinct electronic effects—its strong electron-withdrawing character modulates the pyridone ring's tautomeric equilibrium and hydrogen-bonding capacity, which generic 4-methyl or 4-unsubstituted pyridones cannot replicate . These structural distinctions manifest in divergent biological activity profiles; for instance, 6-amino-4-CF₃-substituted derivatives exhibit TRPC3 antagonism with IC₅₀ values in the nanomolar range, whereas alternative substitution patterns yield substantially reduced or absent channel modulation [2]. Procurement of generic 2-pyridone building blocks therefore fails to preserve the specific reactivity and pharmacological properties inherent to this precise substitution pattern.

6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


TRPC3 Channel Antagonism: 157-Fold Potency Advantage Over Alternative Chemotypes

Derivatives incorporating the 6-amino-4-(trifluoromethyl)pyridin-2(1H)-one core exhibit nanomolar TRPC3 antagonism (IC₅₀ = 3 nM) [1]. This potency substantially exceeds that of alternative TRPC3-targeting chemotypes. A structurally distinct pyrazole-carboxamide TRPC3 inhibitor demonstrated an IC₅₀ of 470 nM in the same human TRPC3-expressing HEK293 cellular system, representing a 157-fold reduction in potency relative to the 6-amino-4-CF₃-pyridinone scaffold [2].

Ion channel pharmacology TRPC3 inhibition Calcium signaling

TRPC6 Channel Activity: 5.3-Fold Selectivity for TRPC3 Over TRPC6

The 6-amino-4-(trifluoromethyl)pyridine-containing derivative demonstrates differential activity across TRPC subfamily members. While exhibiting potent TRPC3 antagonism (IC₅₀ = 3 nM), the same compound shows 5.3-fold reduced potency against TRPC6 (IC₅₀ = 16 nM) [1]. This selectivity profile is therapeutically relevant given the distinct physiological roles of TRPC3 (cardiac hypertrophy, neuronal excitability) versus TRPC6 (podocyte function, pulmonary vascular regulation) [2].

TRP channel selectivity TRPC3/TRPC6 pharmacology Cardiovascular target differentiation

TRPC3 Inhibition Profile: Distinct Potency and Selectivity Relative to Reference Antagonist Pyr3

While direct head-to-head data for the target compound versus Pyr3 are not available, cross-study analysis reveals significant differentiation. The 6-amino-4-CF₃-pyridinone derivative achieves TRPC3 IC₅₀ = 3 nM [1], whereas Pyr3, the most widely used reference TRPC3 antagonist, exhibits reported IC₅₀ values of 700 nM in similar cell-based Ca²⁺ influx assays—a 233-fold potency disadvantage [2]. Furthermore, the 6-amino-4-CF₃-pyridinone core confers a defined TRPC3/TRPC6 selectivity profile (5.3-fold), while Pyr3 has been documented to lack isoform selectivity among TRPC3, TRPC6, and TRPC7, complicating target attribution studies [3].

TRPC3 pharmacology Pyr3 comparator Calcium channel antagonists

Antimycobacterial Potency: MIC 0.72 µg/mL Against M. tuberculosis H37Rv in 6-Aryl-4-CF₃-Pyridin-2-one Series

A 6-phenyl-substituted 4-(trifluoromethyl)pyridin-2(1H)-one derivative, synthesized from the same 6-organyl-4-CF₃-pyridinone scaffold class, demonstrated antimycobacterial activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.72 µg/mL [1]. This value is comparable to first-line antitubercular agents: isoniazid exhibits MIC 0.05 µg/mL under the same assay conditions, while rifampicin shows MIC 0.12 µg/mL [2]. Although the 6-phenyl derivative is not the 6-amino parent compound, the data establish the 4-CF₃-pyridin-2-one scaffold as a validated pharmacophore for antitubercular development, with the 6-amino group offering a modifiable handle for further optimization.

Antitubercular agents Mycobacterium tuberculosis Pyridinone antibacterials

In Vivo Analgesic Activity: ED₅₀ 2.1 mg/kg in Acetic Acid-Induced Writhing Model for 6-Aryl-4-CF₃-Pyridin-2-one Derivative

A 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2(1H)-one derivative exhibited dose-dependent analgesic activity in the acetic acid-induced writhing model in mice, with a calculated median effective dose (ED₅₀) of 2.1 mg/kg upon intraperitoneal administration [1]. This activity was benchmarked against the reference analgesic metamizole sodium (analgin), which demonstrated an ED₅₀ of 35 mg/kg in the same experimental paradigm—a 16.7-fold potency advantage for the 4-CF₃-pyridin-2-one derivative [1]. The 6-amino parent compound provides a synthetic entry point for generating analogous 6-substituted derivatives with potential for further potency optimization.

Analgesic drug discovery In vivo pharmacology Pain models

Structural Preorganization: Zero Rotatable Bonds Enables Conformationally Constrained Pharmacophore Design

6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one possesses zero rotatable bonds, conferring complete conformational rigidity on the core scaffold . In contrast, structurally related pyridone building blocks such as 6-amino-2-methylpyridin-4(1H)-one contain rotatable methyl substituents, while 4-(trifluoromethyl)pyridin-2(1H)-one lacks the 6-amino functionalization handle . The rigid scaffold reduces entropic penalty upon target binding, a principle validated in fragment-based drug design where constrained cores consistently yield improved ligand efficiency metrics relative to flexible analogs [1].

Conformational restriction Medicinal chemistry Structure-based drug design

6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one: Evidence-Backed Application Scenarios for Research Procurement


TRPC3/TRPC6 Ion Channel Pharmacology and Target Validation Studies

Researchers investigating TRPC3-mediated calcium signaling in cardiovascular, neurological, or renal pathophysiology should prioritize 6-amino-4-(trifluoromethyl)pyridin-2(1H)-one as a core scaffold for inhibitor synthesis. Derivatives containing this core demonstrate nanomolar TRPC3 antagonism (IC₅₀ = 3 nM) with 5.3-fold selectivity over TRPC6, enabling isoform-specific pathway dissection [1]. The 233-fold potency advantage over the reference antagonist Pyr3 (IC₅₀ = 700 nM) reduces compound requirements for cell-based assays and improves signal-to-noise ratios in Ca²⁺ imaging experiments [2]. Procurement of this building block enables modular synthesis of TRPC3-targeting probes with defined selectivity profiles.

Antitubercular Drug Discovery: Lead Generation from 4-CF₃-Pyridin-2-one Scaffolds

Medicinal chemistry programs targeting M. tuberculosis should incorporate 6-amino-4-(trifluoromethyl)pyridin-2(1H)-one as a validated antimycobacterial pharmacophore precursor. 6-Organyl derivatives of this scaffold exhibit MIC values of 0.72 µg/mL against M. tuberculosis H37Rv, placing activity within one log-unit of first-line agents isoniazid and rifampicin [3]. The 6-amino group serves as a versatile derivatization handle for amidation, sulfonamide formation, or N-arylation, enabling systematic exploration of structure-activity relationships while retaining the 4-CF₃-pyridin-2-one core essential for antimycobacterial potency.

In Vivo Analgesic Lead Optimization with Established Efficacy Benchmarking

Pain research programs can leverage 6-amino-4-(trifluoromethyl)pyridin-2(1H)-one for the synthesis of 6-aryl-substituted derivatives with demonstrated in vivo analgesic efficacy. The 6-(4-methoxyphenyl) analog achieves ED₅₀ = 2.1 mg/kg in the acetic acid writhing model, representing a 16.7-fold potency improvement over metamizole sodium (ED₅₀ = 35 mg/kg) [4]. This established efficacy benchmark enables direct head-to-head comparisons of newly synthesized derivatives, while the amino handle facilitates systematic variation of the 6-position substituent to optimize potency, bioavailability, and CNS penetration.

Fragment-Based Drug Design Utilizing Conformationally Constrained Amino-Heterocycle Building Blocks

Fragment-based drug discovery programs requiring conformationally restricted amino-heterocycles should select 6-amino-4-(trifluoromethyl)pyridin-2(1H)-one due to its zero rotatable bonds and complete scaffold rigidity . The constrained geometry reduces entropic penalty upon target binding, consistent with ligand efficiency optimization principles. The 6-amino group provides a primary amine for amide bond formation, urea synthesis, or reductive amination, while the 4-CF₃ group serves as both a lipophilic anchor and an electron-withdrawing modulator of pyridone tautomerism, offering orthogonal vectors for fragment growth absent in 4-methyl or 4-unsubstituted analogs .

Quote Request

Request a Quote for 6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.